molecular formula C14H17ClN2O3 B2618498 N1-(2-chlorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 339088-60-7

N1-(2-chlorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2618498
CAS No.: 339088-60-7
M. Wt: 296.75
InChI Key: DNPGGNBVWRPAMC-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorobenzyl group and a tetrahydrofuran-2-ylmethyl group attached to an oxalamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with tetrahydrofuran-2-ylmethylamine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It can serve as a probe to study biological processes and interactions due to its unique structural features.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy in treating certain diseases.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N1-(2-chlorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, or receptor functions, depending on the context of its application. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(2-chlorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide include:

  • N1-(2-chlorobenzyl)-N2-(methyl)oxalamide
  • N1-(2-chlorobenzyl)-N2-(ethyl)oxalamide
  • N1-(2-chlorobenzyl)-N2-(propyl)oxalamide

Uniqueness

What sets this compound apart from these similar compounds is the presence of the tetrahydrofuran-2-ylmethyl group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-12-6-2-1-4-10(12)8-16-13(18)14(19)17-9-11-5-3-7-20-11/h1-2,4,6,11H,3,5,7-9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPGGNBVWRPAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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